molecular formula C5H5IN2O B15124734 3-Pyridinol, 2-amino-5-iodo-

3-Pyridinol, 2-amino-5-iodo-

Cat. No.: B15124734
M. Wt: 236.01 g/mol
InChI Key: CDOTXSZOSMECLG-UHFFFAOYSA-N
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Description

3-Pyridinol, 2-amino-5-iodo- is a heterocyclic organic compound with the molecular formula C5H5IN2O It is a derivative of pyridinol, characterized by the presence of an amino group at the 2-position and an iodine atom at the 5-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol, 2-amino-5-iodo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridinols.

Scientific Research Applications

3-Pyridinol, 2-amino-5-iodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinol, 2-amino-5-iodo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinol, 2-amino-5-iodo- is unique due to the presence of both an amino group and an iodine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H5IN2O

Molecular Weight

236.01 g/mol

IUPAC Name

2-amino-5-iodopyridin-3-ol

InChI

InChI=1S/C5H5IN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8)

InChI Key

CDOTXSZOSMECLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)N)I

Origin of Product

United States

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